molecular formula C19H23N3O6S B3001722 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1203100-01-9

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B3001722
CAS No.: 1203100-01-9
M. Wt: 421.47
InChI Key: BEVMFJRMSHGRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H23N3O6S and its molecular weight is 421.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Medicinal Research

Research into derivatives of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea has led to the development of novel compounds with potential medicinal applications. For instance, Chennapragada and Palagummi (2018) synthesized new compounds that showed antimicrobial potency and strong antioxidant activity, indicating their potential use in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).

Anticancer Activity

Several studies have explored the anticancer potential of derivatives of this compound. Feng et al. (2020) designed and synthesized derivatives that demonstrated significant antiproliferative effects on various cancer cell lines, highlighting their potential as new anticancer agents (Feng et al., 2020). Additionally, Al-Sanea et al. (2018) reported the synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives that showed broad-spectrum antiproliferative activity and promising mean growth inhibitions, underscoring their potential efficacy against renal cancer and melanoma cell lines (Al-Sanea et al., 2018).

Antiparkinsonian and Neuroprotective Properties

In a study by Azam, Alkskas, and Ahmed (2009), urea and thiourea derivatives of the compound were evaluated for antiparkinsonian activity, revealing significant effects in reducing haloperidol-induced catalepsy and oxidative stress in mice. This suggests potential applications in the treatment of Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).

Inhibition of Enzymatic Activities

Kurt et al. (2016) investigated the inhibition of carbonic anhydrase I and II by coumarylthiazole derivatives containing urea/thiourea groups, including 1-(3-chlorophenyl)-3-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)urea, which exhibited strong inhibitory activity. This suggests potential clinical applications as antiepileptics, diuretics, and antiglaucoma agents (Kurt et al., 2016).

Corrosion Inhibition

Mistry et al. (2011) evaluated 1,3,5-triazinyl urea derivatives for their efficiency as corrosion inhibitors for mild steel in acidic conditions. Their findings indicated that these compounds could form a protective layer on steel surfaces, highlighting their potential application in corrosion prevention (Mistry et al., 2011).

Properties

IUPAC Name

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-26-16-11-14(12-17(27-2)18(16)28-3)21-19(23)20-13-6-4-7-15(10-13)22-8-5-9-29(22,24)25/h4,6-7,10-12H,5,8-9H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVMFJRMSHGRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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